molecular formula C12H10O3 B11900752 1-Hydroxy-7-methyl-2-naphthoic acid

1-Hydroxy-7-methyl-2-naphthoic acid

Cat. No.: B11900752
M. Wt: 202.21 g/mol
InChI Key: MJCAOFBJBIOPCG-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methyl-2-naphthoic acid is a naphthoic acid derivative characterized by a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 7, and a carboxylic acid (-COOH) group at position 2 of the naphthalene ring system. Naphthoic acids are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their aromaticity and substituent-dependent reactivity .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-hydroxy-7-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-2-3-8-4-5-9(12(14)15)11(13)10(8)6-7/h2-6,13H,1H3,(H,14,15)

InChI Key

MJCAOFBJBIOPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2O)C(=O)O

Origin of Product

United States

Biological Activity

1-Hydroxy-7-methyl-2-naphthoic acid (also known as 1-Hydroxy-7-methyl-2-naphthoate) is an organic compound characterized by its naphthalene structure, featuring both a hydroxyl and a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

The molecular formula of 1-hydroxy-7-methyl-2-naphthoic acid is C11_{11}H10_{10}O3_3, with a molecular weight of 188.18 g/mol. Its dual functional groups enhance its chemical reactivity and potential interactions with biological molecules, such as proteins and nucleic acids, which may influence various biochemical pathways.

Biological Activities

Research has identified several key biological activities associated with 1-hydroxy-7-methyl-2-naphthoic acid:

1. Anticancer Properties

  • Mechanism : The compound has been shown to suppress cancer cell proliferation by inhibiting the NF-κB signaling pathway, which is crucial for regulating genes involved in inflammation and cancer progression. It downregulates COX-2 protein and other proteins associated with carcinogenesis .
  • Case Study : In vitro studies demonstrated that 1-hydroxy-7-methyl-2-naphthoic acid induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Effects

  • Mechanism : This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as NF-кB, COX-2, and iNOS. These actions contribute to its potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

  • The compound protects biomembranes from oxidative damage by scavenging reactive oxygen species (ROS), thereby mitigating lipid peroxidation and cellular damage .

4. Cholesterol Regulation

  • It has been reported to lower LDL cholesterol levels while increasing HDL cholesterol, which is beneficial for cardiovascular health. This effect is mediated through the upregulation of CYP7A1, an enzyme involved in bile acid synthesis from cholesterol.

The mechanisms by which 1-hydroxy-7-methyl-2-naphthoic acid exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesKey Differences
1-Hydroxy-2-naphthoic acidHydroxyl group at position 1Lacks the methyl group at position 7
1-Amino-7-methyl-2-naphthoic acidAmino group at position 1Contains an amino instead of a hydroxyl group
2-Methyl-1-naphthoic acidMethyl group at position 2Lacks the hydroxyl group at position 1
1-Naphthoic acidCarboxylic acid without hydroxylSimplest structure among the listed compounds

This table illustrates how the presence of specific functional groups in 1-hydroxy-7-methyl-2-naphthoic acid distinguishes it from structurally similar compounds, contributing to its unique biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-hydroxy-7-methyl-2-naphthoic acid with analogous naphthoic acid derivatives, focusing on molecular properties, substituent positions, and sourcing:

Compound Name Molecular Formula Molecular Weight (Da) Substituent Positions CAS Number Source Key Properties
1-Hydroxy-7-methyl-2-naphthoic acid C₁₂H₁₀O₃* ~214.21* -OH (1), -CH₃ (7), -COOH (2) Not Available Presumed synthesized Expected lower polarity due to methyl group; potential steric hindrance at C7
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid C₁₃H₁₂O₄ 232.23 -OH (2), -OCH₃ (7), -CH₃ (5), -COOH (1) Not Provided Synthesized (Myers method) Methoxy group enhances stability; methyl at C5 may reduce solubility
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 188.18 -OH (6), -COOH (2) 16712-64-4 Commercial (Sigma) High polarity due to hydroxyl; used as an intermediate in dyes
3-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 188.18 -OH (3), -COOH (2) 92-70-6 Commercial Prone to hydrogen bonding; used in coordination chemistry
7-Methoxy-2-naphthoic acid C₁₂H₁₀O₃ 202.21 -OCH₃ (7), -COOH (2) CID 22243292 Not Specified Methoxy group increases lipophilicity; potential metabolic stability

Note: Values for 1-hydroxy-7-methyl-2-naphthoic acid are inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., in 6-hydroxy-2-naphthoic acid) increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups (e.g., in 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid) reduce polarity and may improve metabolic stability .
  • This is observed in synthesized analogs like compound 6 from Myers’ work .

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